molecular formula C10H13BrN2 B594340 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine CAS No. 1220016-88-5

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

Cat. No. B594340
CAS RN: 1220016-88-5
M. Wt: 241.132
InChI Key: BZEGKJPCIKOKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine” is a chemical compound with the molecular formula C11H13BrN2 . It is also known as “(5-bromo-2-methylpyridin-3-yl) (pyrrolidin-1-yl)methanone” and has a molecular weight of 269.14 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H13BrN2O/c1-8-10(6-9(12)7-13-8)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3" .

Scientific Research Applications

  • Photoinduced Tautomerization in Derivatives : Research on derivatives such as 2-(1H-pyrazol-5-yl)pyridine and its bromo-substituted forms showed that these compounds exhibit photoinduced tautomerization, highlighting their potential in photoreactions and luminescence studies (Vetokhina et al., 2012).

  • Suzuki Cross-Coupling Reactions : A study described the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. This research demonstrated the compound's potential in organic synthesis and its applications in creating chiral dopants for liquid crystals (Ahmad et al., 2017).

  • Color Tuning in Iridium Tetrazolate Complexes : The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with bromo-containing species showed the application of these compounds in the tuning of electronic properties and potential use in organic light-emitting devices (Stagni et al., 2008).

  • Synthesis of Molecular Structures : Studies on the synthesis of various molecular structures, such as 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, have shown the compound's utility in developing complex molecular frameworks with potential applications in material science and chemical engineering (Riedmiller et al., 1999).

  • Large-Scale Synthesis for Heterocyclic Analogues : Research on efficient access to heterocyclic cores using bromo-substituted pyridines highlighted the compound's utility in large-scale synthesis, with implications for pharmaceutical and synthetic chemistry (Morgentin et al., 2009).

properties

IUPAC Name

5-bromo-3-methyl-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-8-6-9(11)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEGKJPCIKOKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262813
Record name 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220016-88-5
Record name 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.